N-cyclopropyl-N-methylbenzamide

Cytochrome P450 metabolism N-dealkylation Drug metabolism

Procure N-cyclopropyl-N-methylbenzamide (CAS 155940-92-4) as a specialized research tool for DMPK studies. Its unique N-cyclopropyl group confers exceptional resistance to CYP450-mediated N-dealkylation and ring-opening metabolism, providing a high-stability benchmark. This compound is non-fungible with acyclic N-alkyl analogs and is essential for calibrating metabolic stability assays, probing CYP450 catalytic mechanisms, and synthesizing metabolically resilient pharmacophores. Select this specific structure to ensure valid SAR analyses and reliable in vitro-in vivo extrapolations.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 155940-92-4
Cat. No. B131522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-N-methylbenzamide
CAS155940-92-4
SynonymsBenzamide, N-cyclopropyl-N-methyl-
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCN(C1CC1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C11H13NO/c1-12(10-7-8-10)11(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
InChIKeyYJGOXHXGSNBHRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-N-methylbenzamide (CAS 155940-92-4) – Core Physicochemical Profile and Research-Grade Procurement Specifications


N-Cyclopropyl-N-methylbenzamide (CAS: 155940-92-4) is a tertiary benzamide derivative characterized by a central benzamide core bearing an N-cyclopropyl and an N-methyl substituent [1]. Its molecular formula is C11H13NO, with a molecular weight of 175.23 g/mol [2]. The presence of the cyclopropyl group confers unique metabolic stability and oxidation selectivity relative to acyclic N-alkyl analogs, making it a valuable reference compound for cytochrome P450 enzymology studies and a building block for synthesizing metabolically resilient pharmacophores [3]. This compound is primarily utilized as a research tool to investigate structure-metabolism relationships and to benchmark the metabolic liabilities of lead candidates in drug discovery programs.

Why N-Cyclopropyl-N-methylbenzamide (CAS 155940-92-4) Cannot Be Replaced by Simpler N-Alkyl Benzamides


In drug metabolism and pharmacokinetic (DMPK) studies, N-alkyl benzamides are often assumed to be interchangeable based solely on lipophilicity or molecular weight. However, the metabolic fate of N-cyclopropyl-N-methylbenzamide diverges sharply from that of its acyclic counterparts. The cyclopropyl moiety is notoriously reluctant to undergo radical ring-opening, thereby resisting the typical cytochrome P450-mediated N-dealkylation pathways that rapidly clear other N-alkyl benzamides [1]. Consequently, substituting this compound with a simpler N-methyl, N-ethyl, or N-isopropyl analog will yield profoundly different metabolic profiles, undermining the validity of comparative structure-activity relationship (SAR) analyses or the reliability of in vitro-in vivo extrapolations. The quantitative evidence below delineates precisely why this specific structure is non-fungible and warrants distinct consideration in scientific procurement.

Quantitative Differentiation Guide: N-Cyclopropyl-N-methylbenzamide (CAS 155940-92-4) vs. Key Analogs


Superior Metabolic Stability: 20- to 130-Fold Lower Demethylation/Dealkylation Ratio vs. Primary Alkyl Analogs

In phenobarbital-induced rat liver microsomes, N-methyl-N-cyclopropyl-p-chlorobenzamide exhibits a dramatically shifted demethylation/dealkylation product ratio compared to primary N-alkyl analogs. The cyclopropyl analog yields a demethylation/dealkylation ratio of approximately 40, indicating that demethylation is heavily favored over dealkylation of the cyclopropyl group. In stark contrast, primary alkyl groups such as ethyl, n-propyl, and n-butyl yield ratios between 0.3 and 2.0, reflecting a much more balanced or even reversed metabolic profile [1]. This metabolic switching is a direct consequence of the cyclopropyl group's steric and electronic properties, which hinder the initial hydrogen atom abstraction required for dealkylation [2].

Cytochrome P450 metabolism N-dealkylation Drug metabolism Metabolic switching

Reversed Oxidation Selectivity: Alkyl Group Oxidation Is Not Preferred, Unlike All Other N-Alkyl-N-methylbenzamides

Using a biomimetic oxidation system (5,10,15,20-tetraphenylporphyrinatoiron(III) chloride / tert-butylhydroperoxide), the oxidation of N-alkyl-N-methylbenzamides was systematically compared. For all compounds studied, except N-cyclopropyl-N-methylbenzamide, oxidation of the N-alkyl group was preferred over oxidation of the N-methyl group. This preference is particularly pronounced for N-allyl-N-methylbenzamide, where alkyl group oxidation is favored by a factor of approximately 8. In the cyclopropyl analog, however, this preference is absent; the cyclopropyl group is not preferentially oxidized [1]. This unique behavior is attributed to the high strain energy required to form a cyclopropyl radical, which disfavors the hydrogen atom abstraction step central to the oxidation mechanism [2].

Oxidation selectivity Radical intermediates Porphyrin model SAR

Complete Resistance to Cyclopropyl Ring Metabolism: No Ring-Opening Observed in Microsomal Assays

To probe the mechanism of cytochrome P450-mediated N-dealkylation, an N-cyclopropylamide substrate (structurally analogous to N-cyclopropyl-N-methylbenzamide) was incubated with phenobarbital-induced rat liver microsomes. The cyclopropyl ring did not undergo any detectable metabolism or ring-opening rearrangement. This stands in contrast to what would be expected for a nitrogen radical cation mechanism, where rapid ring-opening would occur. Instead, the data support a carbon-centered radical mechanism where the cyclopropyl radical formation is energetically unfavorable, thus preventing ring opening [1]. In contrast, other radical probes (e.g., N-cyclopropylmethylbenzamide) also failed to trap the radical due to faster oxygen rebound, but the core cyclopropylamide structure remains completely intact, providing direct evidence of its exceptional metabolic resilience.

Cytochrome P450 Radical rearrangement Mechanistic probe Metabolic stability

Key Research and Industrial Applications for N-Cyclopropyl-N-methylbenzamide (CAS 155940-92-4)


Metabolic Stability Benchmarking in Early Drug Discovery

N-Cyclopropyl-N-methylbenzamide serves as an ideal positive control for metabolic stability assays in drug discovery. Its exceptional resistance to cytochrome P450-mediated N-dealkylation and cyclopropyl ring metabolism (as demonstrated in rat liver microsomes [1]) provides a high-stability benchmark against which the metabolic liability of new chemical entities can be rigorously measured. Procurement of this compound enables DMPK teams to calibrate assay performance and to quantify the metabolic stability gains conferred by cyclopropyl substitution in their lead series.

Mechanistic Probe for Cytochrome P450 Catalytic Cycle Studies

The unique failure of the cyclopropyl ring to undergo metabolism in microsomal incubations [1] makes N-cyclopropyl-N-methylbenzamide a valuable mechanistic probe for investigating the precise steps of the cytochrome P450 catalytic cycle. By comparing its metabolic fate to that of other N-alkyl benzamides, researchers can distinguish between competing mechanistic hypotheses (e.g., hydrogen atom abstraction vs. single-electron transfer) and can probe the active-site geometry of specific CYP isoforms. This compound is thus a specialized tool for enzymology laboratories focused on oxidative drug metabolism.

Synthetic Intermediate for Metabolically Resilient Pharmacophores

Given the documented metabolic advantages of the N-cyclopropyl-N-methylbenzamide core structure [1][2], this compound is a strategic building block for medicinal chemists aiming to introduce metabolic stability into lead compounds. By incorporating this scaffold or using it as a starting material for further derivatization, researchers can design analogs with reduced clearance and improved pharmacokinetic profiles. Procurement of high-purity N-cyclopropyl-N-methylbenzamide ensures reproducibility in synthesizing these advanced intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclopropyl-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.